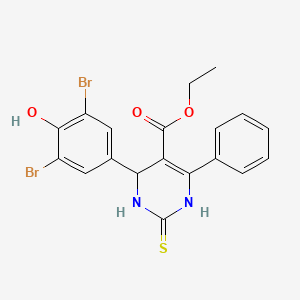![molecular formula C16H14INO3 B14950076 ({[(Z)-(4-ethoxyphenyl)methylidene]amino}oxy)(2-iodophenyl)methanone](/img/structure/B14950076.png)
({[(Z)-(4-ethoxyphenyl)methylidene]amino}oxy)(2-iodophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxybenzaldehyde {O}-(2-Iodobenzoyl)oxime is an organic compound that combines the structural features of 4-ethoxybenzaldehyde and 2-iodobenzoyl oxime
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime typically involves the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reacted with 2-iodobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 4-ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime can undergo various chemical reactions, including:
Oxidation: The aldehyde group in 4-ethoxybenzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The iodine atom in the 2-iodobenzoyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: 4-Ethoxybenzoic acid.
Reduction: 4-Ethoxybenzylamine.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an anti-inflammatory agent and its ability to suppress prostaglandin E2.
Medicine: Explored for its potential therapeutic effects, including reducing facial erythema.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4-ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are thought to be mediated through the suppression of prostaglandin E2 synthesis. The compound may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethoxybenzaldehyde: Shares the ethoxybenzaldehyde moiety but lacks the oxime and iodobenzoate groups.
2-Iodobenzoyl Oxime: Contains the oxime and iodobenzoate groups but lacks the ethoxybenzaldehyde moiety.
Uniqueness
4-Ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H14INO3 |
|---|---|
Molekulargewicht |
395.19 g/mol |
IUPAC-Name |
[(Z)-(4-ethoxyphenyl)methylideneamino] 2-iodobenzoate |
InChI |
InChI=1S/C16H14INO3/c1-2-20-13-9-7-12(8-10-13)11-18-21-16(19)14-5-3-4-6-15(14)17/h3-11H,2H2,1H3/b18-11- |
InChI-Schlüssel |
IAXUGYXNGXKNSJ-WQRHYEAKSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=N\OC(=O)C2=CC=CC=C2I |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=NOC(=O)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile](/img/structure/B14949997.png)
![3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone](/img/structure/B14950004.png)
![1,3,7-trimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14950011.png)
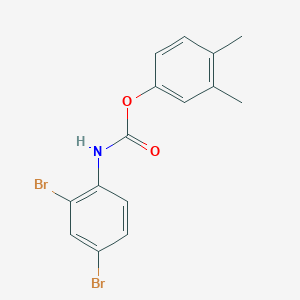
![4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B14950017.png)
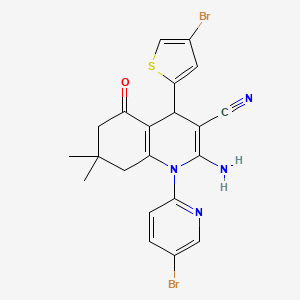
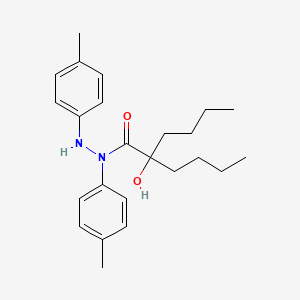
![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14950043.png)
![4-[(2,2-diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14950048.png)
![(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14950060.png)

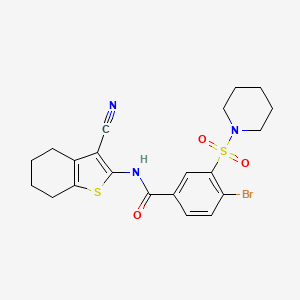
![4-[(E)-2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14950093.png)
